EI-MS Fragmentation: 4- vs. 2- and 3-Regioisomers
Methyl 4-[(methoxymethyl)amino]benzoate (the 4‑substituted regioisomer) produces diagnostic EI‑MS fragment ions at m/z 121 and m/z 179 under GC‑EI‑MS conditions [1]. In contrast, the 2‑substituted (ortho) methoxymethyl benzoate regioisomer exhibits a base peak at m/z 133 due to a competing hydrogen rearrangement (the ortho effect) and shows marked suppression of the m/z 121 and m/z 179 ions [1]. The 3‑substituted regioisomer yields an intermediate fragmentation pattern, lacking the distinct ortho‑effect signature of the 2‑isomer [1].
| Evidence Dimension | EI‑MS fragmentation: presence of m/z 121 and m/z 179 fragment ions |
|---|---|
| Target Compound Data | m/z 121 and m/z 179 ions present; base peak at m/z 121 (loss of carbomethoxy radical) |
| Comparator Or Baseline | Methyl 2-methoxymethylbenzoate: m/z 121 and m/z 179 ions suppressed; base peak at m/z 133. Methyl 3-methoxymethylbenzoate: m/z 121 present, no ortho effect. |
| Quantified Difference | Qualitative ion presence/absence; ortho effect shifts base peak from m/z 121 to m/z 133 in 2‑isomer. |
| Conditions | GC‑EI‑MS with stable isotope labeling and MS/MS confirmation. |
Why This Matters
Analytical confirmation of regioisomeric purity is essential for reaction monitoring and quality control in synthetic workflows where positional isomers yield different downstream products.
- [1] Clark CR, Abiedalla Y. Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Commun Mass Spectrom. 2025;39(10):e10013. View Source
